Welcome to the BenchChem Online Store!
molecular formula C12H12N2O4 B8479539 8-Methoxy-1,7-naphthyridine-4-oxo-3-carboxylic acid ethyl ester

8-Methoxy-1,7-naphthyridine-4-oxo-3-carboxylic acid ethyl ester

Cat. No. B8479539
M. Wt: 248.23 g/mol
InChI Key: AELXCUTWKWKTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05952504

Procedure details

28.5 g of ethyl 2-ethoxycarbonyl-3-(2-methoxypyridin-3-yl)aminoacrylate prepared in the above (A) was dissolved in 150 ml of diphenyl ether, and the resulting solution was heated to reflux for 1.5 hours and cooled to about 60° C. Petroleum ether was added to give precipitates, which were filtered to give 14.1 g (59%) of the titled compound as brown crystals.
Quantity
28.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6](=[CH:12][NH:13][C:14]1[C:15]([O:20][CH3:21])=[N:16][CH:17]=[CH:18][CH:19]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5])C>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:21][O:20][C:15]1[N:16]=[CH:17][CH:18]=[C:19]2[C:14]=1[NH:13][CH:12]=[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:4]2=[O:5]

Inputs

Step One
Name
Quantity
28.5 g
Type
reactant
Smiles
C(C)OC(=O)C(C(=O)OCC)=CNC=1C(=NC=CC1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C(C(=O)OCC)=CNC=1C(=NC=CC1)OC
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
which were filtered

Outcomes

Product
Name
Type
product
Smiles
COC=1N=CC=C2C(C(=CNC12)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.